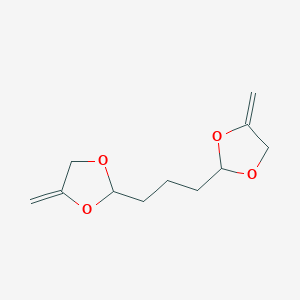
2,2'-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) is a chemical compound characterized by its unique structure, which includes two dioxolane rings connected by a propane-1,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) typically involves the reaction of propane-1,3-diol with formaldehyde under acidic conditions to form the dioxolane rings. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane rings into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.
Scientific Research Applications
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) exerts its effects involves the interaction of its dioxolane rings with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes and biochemical pathways. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: This compound has a similar dioxolane structure but with different substituents.
4,4’-[(2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)]bis(2-methoxyphenol): Another compound with a similar propane-1,3-diyl linker but different functional groups.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) is unique due to its specific dioxolane ring structure and the versatility it offers in synthetic applications. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
401793-74-6 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-methylidene-2-[3-(4-methylidene-1,3-dioxolan-2-yl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H16O4/c1-8-6-12-10(14-8)4-3-5-11-13-7-9(2)15-11/h10-11H,1-7H2 |
InChI Key |
OTXQQCIKDXQBKO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1COC(O1)CCCC2OCC(=C)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















